REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].Br[C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([Br:15])[N:9]=1.[NH2:16][C:17]1[CH:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:20]=[CH:19][N:18]=1>>[Br:15][C:10]1[N:9]=[C:8]([NH:16][C:17]2[CH:22]=[C:21]([C:23]([F:25])([F:24])[F:26])[CH:20]=[CH:19][N:18]=2)[CH:13]=[C:12]([CH3:14])[CH:11]=1 |f:0.1|
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Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
1,1′-bis(di-tert-butylphsophino)ferrocene palladium dichloride
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Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=CC(=C1)C)Br
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC(=C1)C(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 25° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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sparged dioxane (180 mL)
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Type
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CUSTOM
|
Details
|
The slurry was evacuated
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Type
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ADDITION
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Details
|
refilled with nitrogen
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Type
|
TEMPERATURE
|
Details
|
heated to 75° C. for 12 hours
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Duration
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12 h
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 25° C.
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Type
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ADDITION
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Details
|
water (20 mL) was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with EtOAc (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=N1)NC1=NC=CC(=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |